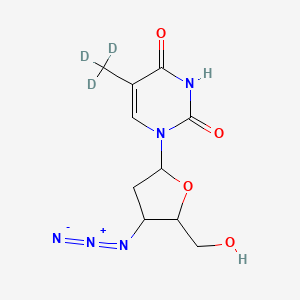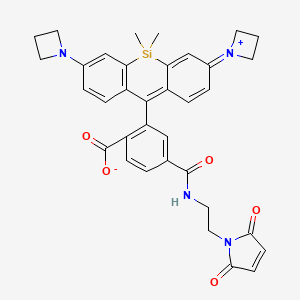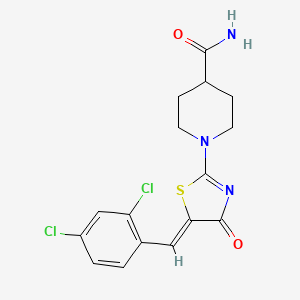
1-(5-(2,4-Dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinecarboxamide, also known as isonipecotamide, is a chemical compound with the molecular formula C6H12N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Piperidinecarboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon dioxide under high pressure and temperature to form piperidine-4-carboxylic acid, which is then converted to 4-piperidinecarboxamide through amidation . Another method involves the reaction of piperidine with phosgene, followed by treatment with ammonia to yield the desired compound .
Industrial Production Methods: In industrial settings, 4-piperidinecarboxamide is typically produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to increase yield and efficiency. The final product is purified through crystallization or distillation to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidine-4-carboxylic acid.
Reduction: Reduction reactions can convert it back to piperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death. This makes it a promising candidate for the development of new antimicrobial agents .
Comparación Con Compuestos Similares
Piperidine-4-carboxylic acid: A direct oxidation product of 4-piperidinecarboxamide.
N-(6-methoxy-1,5-naphthyridin-4-yl)-4-piperidinecarboxamide: A derivative with enhanced antimicrobial activity.
Isonipecotic acid: Another derivative of piperidine with similar structural features.
Uniqueness: 4-Piperidinecarboxamide stands out due to its specific inhibition of DNA gyrase, which is not commonly observed in other piperidine derivatives. This unique mechanism of action makes it particularly valuable in the development of new antimicrobial therapies .
Propiedades
Fórmula molecular |
C16H15Cl2N3O2S |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
1-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2S/c17-11-2-1-10(12(18)8-11)7-13-15(23)20-16(24-13)21-5-3-9(4-6-21)14(19)22/h1-2,7-9H,3-6H2,(H2,19,22)/b13-7- |
Clave InChI |
OFLRTEVPMRNJKS-QPEQYQDCSA-N |
SMILES isomérico |
C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
SMILES canónico |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


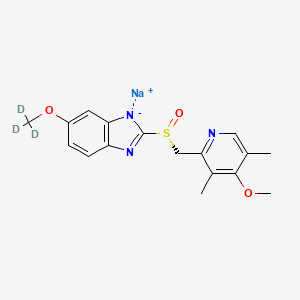
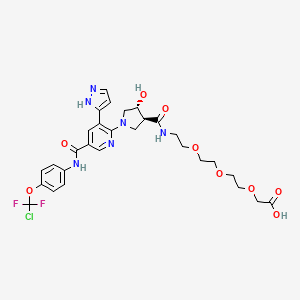


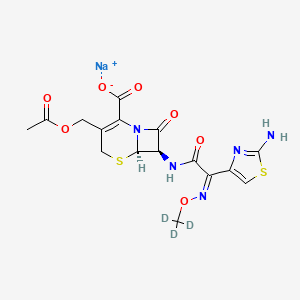
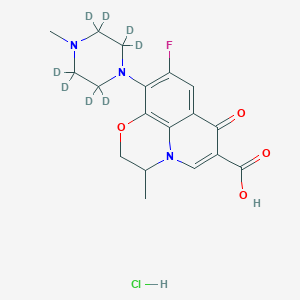
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
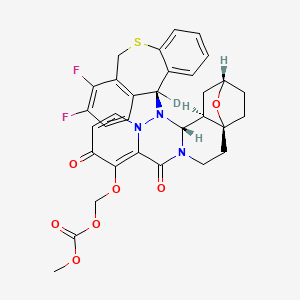
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)

